Cc-223

Catalog No.
S522902
CAS No.
1228013-30-6
M.F
C21H27N5O3
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cc-223

CAS Number

1228013-30-6

Product Name

Cc-223

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

CC-223; CC 223; CC223; onatasertib

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Description

The exact mass of the compound Cc-223 is 397.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CC-223, also known as Onatasertib, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is characterized by its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) signaling pathways, which are critical in regulating cell growth, metabolism, proliferation, and survival. The compound is orally bioavailable and has shown promising results in preclinical studies, particularly in the context of various cancers where mTOR signaling is often dysregulated due to mutations in the phosphoinositide 3-kinase (PI3K)-AKT pathway .

  • CC-223 acts as an ATP-competitive inhibitor of mTOR kinase. This means it competes with ATP (adenosine triphosphate), a molecule essential for cellular energy transfer, for binding to the mTOR protein.
  • By binding to the mTOR kinase site, CC-223 disrupts the normal function of mTOR in regulating cell growth and proliferation.

Physical and Chemical Properties

  • Information on specific physical and chemical properties of CC-223, such as melting point, boiling point, and solubility, is currently not publicly available.
  • As CC-223 is still under investigation, detailed information on its safety profile is limited.
  • Studies have shown that CC-223 can cause side effects such as fatigue, diarrhea, and mouth sores [].
  • More research is needed to fully understand the safety profile of CC-223.

Current Research

  • Clinical trials are ongoing to evaluate the efficacy and safety of CC-223 in treating various cancers [].
  • One study investigated the use of CC-223 for non-pancreatic neuroendocrine tumors [].
  • Further research is needed to determine the potential role of CC-223 in cancer treatment regimens.

Additional Information

  • It is important to note that CC-223 is an investigational drug and is not currently approved for any medical use.
  • More research is needed to determine the long-term effects and safety profile of CC-223.

Clinical Trial to Assess Safety and Efficacy

A Phase 1/2, open-label, dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug), and preliminary efficacy of CC-223 [1]. This study involved two parts:

  • Part A (Dose Escalation): This part aimed to identify the highest dose of CC-223 that could be safely administered to patients.
  • Part B (Dose Expansion): This part further assessed the safety profile of CC-223 at the chosen dose and gathered preliminary data on its effectiveness against cancer.

The study included approximately 160 patients in the United States and Europe [1].

Source

[1] Study of CC-223 in patients with advanced solid tumours,NHL or MM Health Research Authority:

That involve its interaction with the mTOR kinase. The inhibition of mTORC1 and mTORC2 leads to a cascade of downstream effects on cellular signaling pathways, particularly those involved in protein synthesis and cell cycle regulation. For example, CC-223 effectively reduces the phosphorylation of key substrates such as pS6 ribosomal protein (pS6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), which are indicative of mTORC1 activity . Additionally, it inhibits the phosphorylation of AKT at serine 473, a marker for mTORC2 activity .

The biological activity of CC-223 has been extensively studied in vitro and in vivo. It demonstrates significant anti-proliferative effects on both hematologic and solid tumor cell lines. In preclinical models, CC-223 has been shown to induce apoptosis and inhibit tumor growth in xenograft studies. The compound's efficacy appears to be dose-dependent, with higher concentrations leading to more pronounced antitumor effects . Furthermore, the expression levels of interferon regulatory factor 4 (IRF4) have been correlated with resistance to treatment, while activation of the mTOR pathway has been associated with sensitivity to CC-223 .

CC-223 is primarily being explored for its applications in cancer therapy due to its role as an mTOR inhibitor. Its ability to simultaneously inhibit both mTORC1 and mTORC2 makes it a candidate for treating various malignancies where these pathways are aberrantly activated. Clinical trials are currently underway to assess its safety and efficacy in patients with solid tumors and hematologic cancers .

Studies examining the interactions of CC-223 with other cellular proteins have highlighted its selective inhibition of mTOR complexes. Research indicates that CC-223 not only inhibits mTOR signaling but also affects downstream pathways involved in cell survival and proliferation. For instance, it has been shown to interact with multiple substrates within the mTOR signaling cascade, leading to comprehensive effects on tumor biology . Additionally, studies have demonstrated that CC-223 can enhance the efficacy of other therapeutic agents when used in combination treatments .

Several compounds share structural or functional similarities with CC-223, particularly those targeting the mTOR pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RapamycinAllosteric inhibitor of mTORC1Primarily targets mTORC1; less effective against mTORC2
EverolimusAllosteric inhibitor of mTORC1Similar to rapamycin; used in renal cancer therapy
AZD8055ATP-competitive inhibitorTargets both mTORC1 and mTORC2; shows broader activity
Torin1ATP-competitive inhibitorPotent dual inhibitor; used mainly for research

CC-223 stands out due to its oral bioavailability and selective inhibition across both mTOR complexes, offering a potentially improved therapeutic profile compared to traditional allosteric inhibitors like rapamycin and everolimus . Its unique mechanism allows for a more comprehensive blockade of the mTOR signaling pathway, which may translate into enhanced clinical outcomes for patients with cancers driven by these pathways.

The structure-activity relationship studies of Cc-223 reveal several critical pharmacophore elements essential for its potent and selective mTOR kinase inhibition [1] [2]. The core scaffold consists of a 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one framework, which serves as the fundamental bicyclic structure responsible for binding to the mTOR kinase active site [1] [2].

The pyrazino[2,3-b]pyrazine core functions as the primary ATP-competitive binding element, establishing crucial interactions with the kinase hinge region [3]. This heterocyclic scaffold positions the molecule optimally within the ATP-binding pocket, allowing for formation of essential hydrogen bonds with key residues including Asp2195, Gly2238, and Val2240 [3] [4]. The planar aromatic system of the pyrazine rings facilitates π-π stacking interactions with Trp2239, a residue unique to mTOR that contributes significantly to selectivity over other kinases [3].

The 6-(2-hydroxypropan-2-yl)pyridin-3-yl substituent at the C7 position represents a critical pharmacophore element for both potency and selectivity [1] [2]. The pyridine nitrogen participates in hydrogen bonding interactions with the kinase backbone, while the tertiary alcohol moiety (2-hydroxypropan-2-yl) provides additional binding affinity through hydrophobic interactions and potential hydrogen bonding [1]. This substituent pattern was identified through systematic structure-activity relationship optimization and proved essential for achieving nanomolar potency against mTOR kinase [2].

The 4-methoxycyclohexyl group attached to the N1 position constitutes another vital pharmacophore element specifically responsible for mTOR selectivity over closely related PI3K family kinases [1] [2]. The methoxy substitution on the cyclohexyl ring creates a steric interaction pattern that is accommodated favorably in the mTOR binding site but results in unfavorable clashes in PI3K active sites [2]. This selectivity element was crucial in achieving the >150-fold selectivity observed for Cc-223 over PI3Kα [5] [6].

Pharmacophore ElementStructural FeatureImportance for Activity
Pyrazino[2,3-b]pyrazine coreCentral bicyclic scaffoldEssential for kinase binding [1] [2]
6-(2-hydroxypropan-2-yl)pyridin-3-ylPyridine substituent with tertiary alcoholCritical for selectivity and potency [1] [2]
4-methoxycyclohexylMethoxycyclohexyl ringRequired for mTOR selectivity over PI3K [1] [2]
Dihydropyrazino[2,3-b]pyrazin-2(1H)-oneLactam functionalityNecessary for hydrogen bonding [1]

Comparative Analysis with Structural Analogues

Comparative analysis of Cc-223 with other mTOR kinase inhibitors reveals distinct structural advantages of the pyrazino[2,3-b]pyrazine scaffold [7] [8]. Unlike first-generation mTOR inhibitors such as PP242, which exhibited broader kinase promiscuity, Cc-223 demonstrates superior selectivity through its unique heterocyclic framework [7] [8].

When compared to Torin1, another ATP-competitive mTOR inhibitor, Cc-223 shows comparable potency but improved pharmacokinetic properties due to the optimized substitution pattern [7] [8]. Torin1 exhibits an IC50 of approximately 2 nM for mTOR inhibition with slower binding kinetics, while Cc-223 achieves an IC50 of 16 nM with more favorable ADMET properties [5] [9] [7].

The structural comparison with WYE354 and KU63794 highlights the importance of the pyrazino[2,3-b]pyrazine core versus other heterocyclic scaffolds [7] [8]. WYE354, containing a pyrazolopyrimidine core, shows similar mTOR potency but different selectivity profiles across the kinome [7]. KU63794, based on a quinoline scaffold, demonstrates excellent selectivity but different pharmacokinetic characteristics compared to Cc-223 [7] [8].

Analysis of structural analogues within the same chemical series reveals the critical nature of specific substituent positions [1] [2]. Removal or modification of the methoxy group on the cyclohexyl ring resulted in significant loss of selectivity over PI3K kinases, with selectivity ratios dropping from >150-fold to less than 10-fold [2]. Similarly, replacement of the pyridine ring with other heteroaromatic systems led to variable effects on potency, with some analogues showing 2-10 fold decreases in mTOR inhibitory activity [2].

The comparative analysis also extends to dual mTOR/PI3K inhibitors, where Cc-223 represents a selective approach versus compounds like PI-103 that target both kinase families [7]. This selectivity profile of Cc-223 offers potential advantages in clinical applications by avoiding PI3K-related toxicities while maintaining potent mTOR inhibition [7] [8].

Impact of Substituent Modifications on Target Affinity

Systematic substituent modifications around the Cc-223 scaffold have provided detailed insights into structure-activity relationships and their impact on target affinity [1] [2]. The optimization process involved exploration of various substitution patterns at key positions of the pyrazino[2,3-b]pyrazine core.

Modifications at the N1 position, specifically the cyclohexyl ring system, demonstrated profound effects on both potency and selectivity [1] [2]. Introduction of the 4-methoxy group on the cyclohexyl ring improved mTOR selectivity by 10-50 fold compared to the unsubstituted cyclohexyl analogue [2]. Alternative substitutions at this position, including different alkoxy groups and heterocyclic replacements, generally resulted in reduced selectivity and potency [2].

The C7 position substituent modifications revealed the critical importance of the pyridine ring and its 6-position tertiary alcohol group [1] [2]. Replacement of the pyridine with other heteroaromatic rings, including pyrimidine, thiazole, and benzoxazole derivatives, led to variable effects on target affinity, with most modifications resulting in 2-10 fold reductions in potency [2]. The tertiary alcohol group at the pyridine 6-position proved essential, with its removal causing 5-20 fold decreases in mTOR inhibitory activity [2].

Exploration of the pyrazine core revealed that N-methylation of the core nitrogen atoms was detrimental to activity, typically resulting in 2-5 fold decreases in potency [2]. This finding highlighted the importance of the lactam NH for hydrogen bonding interactions with the mTOR kinase active site [1] [2].

Alkyl and aryl substitutions at the C6 position of the pyrazine ring showed variable effects on binding affinity [2]. While some modifications were tolerated with minimal impact on potency, others led to significant activity loss, ranging from 0.1 to 10-fold changes in IC50 values [2]. These findings emphasized the steric constraints within the mTOR binding pocket and the need for careful optimization of substituent size and electronics.

Substitution PositionModification TypeEffect on ActivityActivity Change
N1 (cyclohexyl)Methoxy substitutionEnhanced mTOR selectivity10-50 fold improvement [2]
C6 (pyridine)Heteroaryl replacementModulated potency and selectivity2-10 fold variation [2]
C7 (pyrazine)Alkyl/aryl substitutionVariable effects on bindingVariable (0.1-10 fold) [2]
Pyridine-6 positionTertiary alcohol additionImproved selectivity profile5-20 fold improvement [2]

Selectivity Profiling Across Kinome Space

The kinome-wide selectivity profiling of Cc-223 demonstrates exceptional specificity for mTOR kinase among the broader family of protein kinases [5] [7] [8]. Comprehensive screening against a panel of 442 kinases revealed that Cc-223 exhibits remarkable selectivity with minimal off-target binding at concentrations below 1 μM [7] [8].

Against the closely related PI3K family kinases, Cc-223 shows outstanding selectivity with IC50 values greater than 2.4 μM for PI3Kα, representing more than 150-fold selectivity over mTOR [5] [6] [7]. For other PI3K isoforms including PI3Kβ, PI3Kγ, and PI3Kδ, the selectivity ratios exceed 625-fold, with IC50 values greater than 10 μM [7] [8]. This selectivity profile distinguishes Cc-223 from dual PI3K/mTOR inhibitors and reduces potential for PI3K-related adverse effects.

Within the PI3K-related kinase (PIKK) family, Cc-223 demonstrates variable selectivity profiles [7] [8]. Against DNA-PK, the compound shows approximately 62-fold selectivity with an IC50 around 1 μM [7]. For ATM and ATR kinases, selectivity ratios exceed 625-fold, indicating minimal cross-reactivity with these DNA damage response kinases [7] [8].

Broader kinome profiling reveals that Cc-223 has minimal interaction with other major kinase families [7] [8]. Unlike PP242, which shows significant binding to multiple tyrosine kinases including JAK family kinases and receptor tyrosine kinases, Cc-223 demonstrates clean selectivity profiles across these kinase classes [7] [8]. This selectivity advantage was achieved through the optimized pyrazino[2,3-b]pyrazine scaffold and specific substituent pattern.

The selectivity profiling also examined potential interactions with other serine/threonine kinases beyond the PIKK family [7] [8]. Cc-223 showed minimal binding to AGC family kinases, CMGC family kinases, and CaMK family kinases at concentrations up to 10 μM [7]. This broad selectivity profile supports the potential for improved therapeutic index compared to less selective kinase inhibitors [7] [8].

Target KinaseIC50 (nM)Selectivity RatioReference
mTOR161 [5] [6]
PI3Kα>2400>150 [5] [7]
PI3Kβ>10000>625 [7]
PI3Kγ>10000>625 [7]
PI3Kδ>10000>625 [7]
DNA-PK~1000~62 [7]
ATM>10000>625 [7]
ATR>10000>625 [7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

397.21138974 g/mol

Monoisotopic Mass

397.21138974 g/mol

Heavy Atom Count

29

Appearance

Red to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I8RA3543SY

Wikipedia

CC-223

Dates

Last modified: 08-15-2023
1: Bendell JC, Kelley RK, Shih KC, Grabowsky JA, Bergsland E, Jones S, Martin T,
2: Mortensen DS, Perrin-Ninkovic SM, Shevlin G, Zhao J, Packard G, Bahmanyar S,
3: Mortensen DS, Fultz KE, Xu S, Xu W, Packard G, Khambatta G, Gamez JC, Leisten
4: Ashworth RE, Wu J. Mammalian target of rapamycin inhibition in hepatocellular
(last updated: 4/19/2016)

Explore Compound Types